molecular formula C19H14ClN5O2S B4836968 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE

4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE

Cat. No.: B4836968
M. Wt: 411.9 g/mol
InChI Key: OUWKZHGOYFEEDI-UHFFFAOYSA-N
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Description

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzamide is a complex organic compound that features a pyrazole ring, a quinazolinone moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Chlorine Atom: Chlorination of the pyrazole ring is achieved using thionyl chloride or phosphorus pentachloride.

    Formation of the Quinazolinone Moiety: The quinazolinone structure is synthesized by cyclization of anthranilic acid derivatives with formamide.

    Coupling Reactions: The final compound is formed by coupling the chlorinated pyrazole with the quinazolinone derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives of the quinazolinone moiety.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity. This is particularly relevant in the context of cancer treatment, where it may inhibit kinases involved in cell signaling pathways.

    Protein Binding: It can bind to proteins, altering their function and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[4-oxo-2-thioxo-3(4H)-quinazolinyl]benzamide
  • **4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[4-oxo-2-selenyl-3(4H)-quinazolinyl]benzamide

Uniqueness

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzamide is unique due to the presence of the sulfanyl group, which can undergo specific chemical reactions that are not possible with its thioxo or selenyl analogs. This makes it a valuable compound for targeted chemical synthesis and biological studies.

Properties

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S/c20-14-9-21-24(11-14)10-12-5-7-13(8-6-12)17(26)23-25-18(27)15-3-1-2-4-16(15)22-19(25)28/h1-9,11H,10H2,(H,22,28)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWKZHGOYFEEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 2
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 4
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE

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